molecular formula C11H12N2O B1359733 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole CAS No. 68338-28-3

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

Cat. No. B1359733
CAS RN: 68338-28-3
M. Wt: 188.23 g/mol
InChI Key: MQACDVWXQOMBAL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O

  • Molecular Weight : 176.22 g/mol

  • IUPAC Name : 1-(4-Methoxyphenyl)-3-methylpyrazole

  • Appearance : It is a white to light yellow crystalline powder.



Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole involves various methods, including condensation reactions, cyclization, and functional group transformations. One common synthetic route is the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under appropriate conditions.



Molecular Structure Analysis

The compound’s molecular structure consists of a pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms) attached to a 4-methoxyphenyl group and a methyl group. The arrangement of atoms and bonds determines its properties and reactivity.



Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole can participate in various chemical reactions, including:



  • Acylation : The pyrazole nitrogen can react with acyl chlorides or anhydrides.

  • Substitution Reactions : The methoxy group can undergo nucleophilic substitution reactions.

  • Oxidation/Reduction : The methyl group can be oxidized or reduced.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 120-125°C

  • Solubility : Soluble in organic solvents like ethanol, acetone, and chloroform.

  • Stability : Stable under normal conditions but may degrade upon exposure to light or heat.


Scientific Research Applications

Application 1: Probing Tool for SOCE Assays

  • Methods of Application : The compound is synthesized in four steps from acetophenone derivative 3 in a dry methanol solution, which is converted into its corresponding alcohol 4 by the addition of sodium borohydride .
  • Results or Outcomes : The compound, also known as SKF-96365, inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .

Application 2: Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

  • Summary of Application : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates. It is synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
  • Methods of Application : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
  • Results or Outcomes : (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

Application 3: Antioxidant and Antimicrobial Efficacy

  • Summary of Application : The compound has been studied for its antioxidant and antimicrobial efficacy .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 4: Synthesis of Cycloalkyl [b] Indoles

  • Summary of Application : Enantiopure 1-(4-methoxyphenyl) ethanol (MOPE) is a key chiral building block. For example, (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed for the synthesis of cycloalkyl [b] indoles which have the treatment function for general allergic response .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 5: Synthesis of Hydrazone

  • Summary of Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .
  • Methods of Application : The compound was synthesized under reflux for 2 hours in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst .
  • Results or Outcomes : The newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .

Application 6: Asymmetric Bioreduction of 4-Methoxyacetophenone

  • Summary of Application : In this research study, Lactobacillus senmaizuke was used for the first time as a whole-cell approach for the asymmetric bioreduction of 4-methoxyacetophenone (1) to 1-(4-methoxyphenyl) ethanol (2) and design parameters, for example, incubation period, pH, agitation speed, and temperature, were optimized by the Box–Behnken design-based proposed model .
  • Methods of Application : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
  • Results or Outcomes : The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters .

Application 7: Ultraviolet Filters for Cosmetic Applications

  • Summary of Application : Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 8: Porphyrin and Porphyrinoid Total Synthesis and Biosynthesis

  • Summary of Application : Porphyrins are ubiquitous macrocyclic pigments and cofactors in Nature that are frequently referred to as the “pigments of life”. Porphyrins constitute a unique structural class of compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 9: Convenient Four-Step Synthesis

  • Summary of Application : 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride 7, or SKF-96365, was synthesized in four steps with an overall yield of 9% .
  • Methods of Application : The compound was synthesized in four steps .
  • Results or Outcomes : The structure of the newly synthesized compound was confirmed through 1H-, 13C-NMR, HRMS, and elemental analysis .

Safety And Hazards


  • Toxicity : Limited information is available, but it is essential to handle this compound with care.

  • Health Risks : May cause skin or eye irritation. Avoid inhalation or ingestion.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions

Further research is needed to explore its potential applications, biological activity, and safety profile. Investigating its pharmacological properties and potential therapeutic uses could be a promising avenue for future studies.


Please note that this analysis is based on available literature, and additional research may provide more insights into this compound. Always consult reliable sources and experts for accurate information.


properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQACDVWXQOMBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

Synthesis routes and methods

Procedure details

A mixture of 17 parts of (4-methoxyphenyl)hydrazine hydrochloride, 14 parts of 4,4-dimethoxy-2-butanone, 14 parts of potassium carbonate and 240 parts of ethanol is stirred and refluxed for 2 hours. The reaction mixture is evaporated and the residue is stirred and refluxed for 1 hour with 200 parts of a hydrochloric acid solution 10%. The solvent is evaporated and the residue is neutralized with ammonium hydroxide. The product is extracted three times with 2,2'-oxybispropane. The combined extracts are washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using trichlormethane as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from hexane. The product is filtered off and dried, yielding 2.4 parts of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JV Faria, MS dos Santos, PF Vegi, JC Borges… - Tetrahedron …, 2013 - Elsevier
In this Letter, we described the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles 2a–c from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles 1a–c as well as the …
Number of citations: 5 www.sciencedirect.com
SM Kishk, KJ McLean, S Sood, D Smith… - …, 2019 - Wiley Online Library
The emergence of untreatable drug‐resistant strains of Mycobacterium tuberculosis is a major public health problem worldwide, and the identification of new efficient treatments is …
E Masumoto, H Maruoka, F Okabe… - Journal of …, 2012 - Wiley Online Library
A novel synthetic route to 4‐pyridazineacetic acids 10–12 has been achieved by the ring‐expansion reaction of N‐cyanomethylated 3‐pyrazoline‐4‐acetic acids 7–9. 1H‐Pyrazole‐4‐…
Number of citations: 2 onlinelibrary.wiley.com
Y Chen, XD Fu, HP Mu, XF Qin… - Journal of Chemical …, 2014 - journals.sagepub.com
Twenty eight aryl pyrazole derivatives containing 5-fluorouracil were designed and synthesised via the key intermediate 1-aryl-3-methyl-1H-pyrazole-5-carboxylic acid. The structures of …
Number of citations: 3 journals.sagepub.com
B Bookser, M Adler, I Botrous, B Branstetter… - papers.ssrn.com
The key imidazo [1, 5-a] pyrazine-8-one ring was built in a novel way by constructing the pyrazinone ring in a fusion across the 1-and 5-positions of a 2-substituted imidazole. In a novel …
Number of citations: 0 papers.ssrn.com
DK Agarwal, J Soni, A Sethiya, N Sahiba… - Imidazole-Based …, 2021 - books.google.com
Tuberculosis, a highly communicable and infectious disease, is the ninth highest cause of death worldwide. It is caused by the bacillus M. tuberculosis. Globally, it affects about 10 …
Number of citations: 3 books.google.com
AE Kassab, Y El‐Dash, EM Gedawy - Archiv der Pharmazie, 2020 - Wiley Online Library
A series of novel diaryl urea pyrazolopyrimidine derivatives was designed and synthesized. All the synthesized compounds were evaluated for cytotoxic activity by the National Cancer …
Number of citations: 11 onlinelibrary.wiley.com
S Patra - 2021 - era.library.ualberta.ca
Two new synthetic methods for preparing NN bond-containing heterocycles have been presented: one, by copper-catalyzed oxidative NN bond formation and two, by electrochemical …
Number of citations: 2 era.library.ualberta.ca
J Hu, J Wang, T Zhou, Y Xu - Journal of Chemical Research, 2011 - journals.sagepub.com
A rapid and efficient microwave-assisted synthesis N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide is described. These tetrazole pyrazole amides have …
Number of citations: 4 journals.sagepub.com
SL Aranzazu Giraldo - 2022 - repositorio.uniandes.edu.co
En este documento se presentan los resultados del trabajo de investigación de Doctorado en Ciencias-Química titulado "4-formilpirazoles y 3-formilpirazolo[1,5-a]pirimidinas como …
Number of citations: 2 repositorio.uniandes.edu.co

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